Cas no 95962-62-2 (1,3-Bis(3-bromophenyl)benzene)

1,3-Bis(3-bromophenyl)benzene structure
1,3-Bis(3-bromophenyl)benzene structure
Produktname:1,3-Bis(3-bromophenyl)benzene
CAS-Nr.:95962-62-2
MF:C18H12Br2
MW:388.095883369446
MDL:MFCD28138089
CID:751614
PubChem ID:354333361

1,3-Bis(3-bromophenyl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,1':3',1''-Terphenyl, 3,3''-dibromo-
    • 3,3''-Dibromo-1,1':3',1''-terphenyl
    • 1,3-bis(3-bromophenyl)benzene
    • 3,3-dibromo-1,1:3,1-Terphenyl
    • 3,3''-DIBROMO-M-TERPHENYL
    • 1,1':3',1''-Terphenyl,3,3''-dibromo
    • 3,3''-Dibrom-m-terphenyl
    • OL10133
    • D4999
    • 3-bromo-3'-(3-bromophenyl)-1,1'-biphenyl
    • 3,3′′-Dibromo-1,1′:3′,1′′-terphenyl (ACI)
    • m-Terphenyl, 3,3′′-dibromo- (7CI)
    • 3,3"-Dibromo-1,1′:3′,1"-terphenyl
    • F16137
    • 95962-62-2
    • AKOS027460731
    • MFCD28138089
    • AS-63236
    • DTXSID70477346
    • DA-24814
    • SCHEMBL191276
    • CS-0182940
    • YSZC1929
    • SB66577
    • VDA96262
    • 1,3-Bis(3-bromophenyl)benzene
    • MDL: MFCD28138089
    • Inchi: 1S/C18H12Br2/c19-17-8-2-6-15(11-17)13-4-1-5-14(10-13)16-7-3-9-18(20)12-16/h1-12H
    • InChI-Schlüssel: FGKHIPSLESGJNR-UHFFFAOYSA-N
    • Lächelt: BrC1C=C(C2C=C(C3C=C(Br)C=CC=3)C=CC=2)C=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 385.93100
  • Monoisotopenmasse: 385.93058g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 0
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 276
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topologische Polaroberfläche: 0

Experimentelle Eigenschaften

  • Dichte: 1.537±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: 53.0 to 57.0 deg-C
  • Siedepunkt: 225°C/0.4mmHg(lit.)
  • Flammpunkt: 260.8±22.4 °C
  • Löslichkeit: Insuluble (2.5E-5 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 6.54560
  • Dampfdruck: 0.0±1.0 mmHg at 25°C

1,3-Bis(3-bromophenyl)benzene Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253610-5g
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 98%
5g
¥2986.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253610-100mg
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 98%
100mg
¥165.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253610-250mg
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 98%
250mg
¥275.00 2024-04-23
eNovation Chemicals LLC
D750647-5g
1,1':3',1''-Terphenyl, 3,3''-dibromo-
95962-62-2 97.0%
5g
$290 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1253610-1g
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 98%
1g
¥610.00 2024-04-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4999-200mg
1,3-Bis(3-bromophenyl)benzene
95962-62-2 97.0%(GC)
200mg
¥220.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X74655-1g
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 97%
1g
¥578.0 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4999-200MG
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 >97.0%(GC)
200mg
¥70.00 2024-04-15
Ambeed
A337449-1g
3,3''-Dibromo-1,1':3',1''-terphenyl
95962-62-2 97%
1g
$59.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D4999-1g
1,3-Bis(3-bromophenyl)benzene
95962-62-2 97.0%(GC)
1g
¥720.0 2022-06-10

1,3-Bis(3-bromophenyl)benzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  16 h, 80 °C
Referenz
A chemically-responsive bis-acridinium receptor
Gosset, A.; Xu, Z.; Maurel, F.; Chamoreau, L.-M.; Nowak, S.; et al, New Journal of Chemistry, 2018, 42(6), 4728-4734

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Preparation of bisanthracene derivatives as organic electroluminescent materials
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Studies of polyphenyls and polyphenylenes. XIII. Syntheses and physical properties of several polyphenylenes containing mixed linkages
Fujioka, Yasuhiro, Bulletin of the Chemical Society of Japan, 1984, 57(12), 3494-506

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  overnight, 80 °C; 6 - 8 h, 100 °C
Referenz
Electroactive benzofluorene aromatic polyamine derivatives and organic electronic devices comprising them as photoactive organic layer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Synthesis of polynuclear cyclophanes
Tobe, Y.; Takeda, T., Science of Synthesis, 2010, 45, 1311-1348

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  4.5 h, 80 °C
Referenz
Arylamine polymers, organic field-effect light-emitting element materials, arylamine polymer compositions and organic field-effect light-emitting elements, organic EL displays, and organic EL illuminating
, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  4.5 h, 80 °C
Referenz
Manufacture of conjugated polymer, insolubilized polymer and compositions for organic electroluminescent device material, organic EL display and organic EL illuminator
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  24 h, reflux
Referenz
Optimized electron-transport material based on m-terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobility for highly efficient OLEDs
Zhang, Qing; Wang, Bo; Tan, Jianghong; Mu, Guangyuan; Yi, Wei; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2017, 5(33), 8516-8526

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  17 h, 80 °C
Referenz
Organic electroluminescent element including compound having four or more carbazolyl groups, method for manufacturing same and novel carbazole derivative
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  8 h, reflux
Referenz
Organic electroluminescent devices, their films, compositions, and charge-transporting low molecule coating materials therefor
, Japan, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  4.5 h, 80 °C
Referenz
Polymer compound, reticulated polymer compound produced by crosslinking the polymer compound, composition for organic electroluminescent (EL) element, organic EL element, organic EL display, and organic EL lighting
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt; rt → 80 °C; 4 h, 80 °C
Referenz
Compound for organic electroluminescent device and organic electroluminescent device using the same
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt; 19 h, 75 °C
Referenz
Organic electroluminescent device
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ,  Water ;  rt; 8 h, reflux
Referenz
Diarylpyrenes, materials and compositions containing them for organic electroluminescent devices, and the organic electroluminescent devices
, Japan, , ,

1,3-Bis(3-bromophenyl)benzene Raw materials

1,3-Bis(3-bromophenyl)benzene Preparation Products

1,3-Bis(3-bromophenyl)benzene Verwandte Literatur

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